Lipophilicity (clogP) Differentiation vs. Benzodioxolyl and Butoxyphenyl Analogs
CAS 1226456-75-2 possesses a computed clogP of 3.67, which is approximately 1.2–1.7 log units higher than the benzodioxolyl analog (CAS 1226433-79-9; estimated clogP ~2.0–2.5 based on the more polar methylenedioxy substituent) and an estimated 0.5–1.0 log units lower than the butoxyphenyl analog (CAS 1226447-90-0; C21H26N4O3, MW 382.5, with an additional ether oxygen) [1]. This intermediate lipophilicity places the compound within the optimal range for passive membrane permeability while potentially avoiding the excessive lipophilicity-associated risks of poor solubility and high metabolic clearance that may affect the butoxyphenyl analog [2].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.67 (CAS 1226456-75-2) |
| Comparator Or Baseline | Benzodioxolyl analog (CAS 1226433-79-9): estimated clogP ~2.0–2.5; Butoxyphenyl analog (CAS 1226447-90-0): estimated clogP ~4.0–4.7 |
| Quantified Difference | ΔclogP ≈ +1.2 to +1.7 vs. benzodioxolyl; ΔclogP ≈ -0.5 to -1.0 vs. butoxyphenyl |
| Conditions | Computed values; experimental logP not reported for this series. |
Why This Matters
Intermediate clogP is associated with balanced permeability and solubility, a critical selection criterion when procuring compounds for cellular or in vivo assays where both membrane transit and aqueous solubility are required.
- [1] Sildrug ECBD Database, Entry EOS16805. clogP: 3.67 for CAS 1226456-75-2. Comparator estimates derived from structural analysis and analogous compound data in the same database. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Defines optimal clogP range (1–4) for oral bioavailability and the risks of clogP > 5 for poor solubility and promiscuity. View Source
